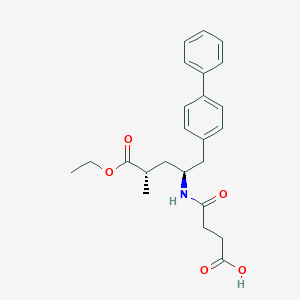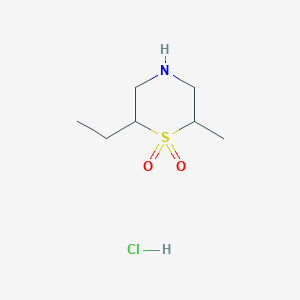
(2S,4S)-Sacubitril
Vue d'ensemble
Description
The compound “(2S,4S)-2-bromo-4-methyloctane” has a similar structure . It’s a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .
Molecular Structure Analysis
The molecular structure of “(2S,4S)-2-bromo-4-methyloctane” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds. There are 9 non-H bond(s) and 5 rotatable bond(s) .
Physical And Chemical Properties Analysis
The compound “(2S,4S)-2-bromo-4-methyloctane” has a molecular weight of 207.15116 g/mol . The compound “(2S,4S)-4-Chloro-2-pentanol” has a density of 1.0±0.1 g/cm3, a boiling point of 178.6±13.0 °C at 760 mmHg, and a flash point of 81.4±15.3 °C .
Applications De Recherche Scientifique
1. Impact on Diabetes and Glucose Tolerance
- Research Insights : Sacubitril/valsartan, a combination of neprilysin inhibitor and angiotensin II receptor blocker, has shown potential in improving glycemic control in patients with heart failure and type 2 diabetes. A study indicated that combining sacubitril/valsartan with a dipeptidyl peptidase-4 inhibitor increases active glucagon-like peptide-1, potentially reducing postprandial glucose concentrations in type 2 diabetes patients (Albrechtsen et al., 2022).
2. Cardiovascular Applications
- Cardiovascular Benefits : Sacubitril/valsartan has been extensively studied for its efficacy in treating various cardiovascular conditions, including hypertension, heart failure with reduced ejection fraction (HFrEF), and heart failure with preserved ejection fraction (HFpEF). It has demonstrated clinical efficacy in reducing blood pressure in hypertensive patients and decreasing hospitalizations and mortality in patients with HFrEF (Sible et al., 2016).
3. Pharmacokinetics and Metabolism
- Metabolism Insights : A key aspect of sacubitril's effectiveness is its metabolism into the active metabolite sacubitrilat. Research has shown that sacubitril is selectively activated by carboxylesterase 1 (CES1) in the liver, and this process can be affected by genetic variations, impacting the drug's activation and efficacy (Shi et al., 2016).
4. Effects on Kidney Function and Cardiovascular Risk
- Renal and Cardiovascular Impacts : Sacubitril/valsartan's effects on kidney function and surrogates of cardiovascular risk in chronic kidney disease (CKD) have been a focus of research. It acts by inhibiting neprilysin, leading to actions like natriuresis and vasodilation, and is often used in combination with angiotensin receptor blockers due to its impact on the angiotensin system (James & Manns, 2018).
5. Mechanistic Insights and Biomarker Studies
- Mechanism of Action and Biomarkers : The mechanism of sacubitril/valsartan's benefits, particularly in heart failure, has been explored through studies focusing on biomarkers linked to ventricular remodeling, myocardial injury, and fibrosis. These insights provide critical information on how sacubitril/valsartan impacts heart failure treatment and management (Januzzi et al., 2018).
6. Potential in Diabetic Neuropathy Treatment
- Diabetic Neuropathy Application : Preliminary studies suggest that sacubitril/valsartan may be effective in treating diabetic peripheral neuropathy. It has shown potential in improving vascular and neural function in type 2 diabetic rats, indicating a possible new therapeutic application beyond its cardiovascular uses (Davidson et al., 2018).
7. Hypertension and Age-Related Applications
- Age-Related Hypertension Treatment : Sacubitril/valsartan has been developed not only for heart failure but also for managing hypertension, especially in elderly patients with age-related hypertension phenotypes. It may be effective in controlling drug-resistant hypertension characterized by systolic hypertension and nocturnal hypertension, which are high-risk phenotypes prone to heart failure and chronic kidney disease (Kario, 2018).
Mécanisme D'action
Mode of Action
It’s worth noting that the compound’s interaction with its targets could potentially lead to significant biochemical changes .
Biochemical Pathways
It’s plausible that the compound could influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It’s plausible that the compound could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S,4S)-Sacubitril. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127620 | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149709-63-7 | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)







![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)